molecular formula C10H12INO B1442320 5-iodo-N,N,2-trimethylbenzamide CAS No. 1228778-17-3

5-iodo-N,N,2-trimethylbenzamide

Cat. No. B1442320
M. Wt: 289.11 g/mol
InChI Key: YAEOWGUGWMDNAH-UHFFFAOYSA-N
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Description

5-iodo-N,N,2-trimethylbenzamide is a chemical compound that has gained significant attention in the scientific community. It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of 5-iodo-N,N,2-trimethylbenzamide is C10H12INO, and its molecular weight is 289.11 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving 5-iodo-N,N,2-trimethylbenzamide are not provided in the search results. Detailed information about its reactivity and the types of chemical reactions it can undergo might be found in specialized chemical databases or literature.

Scientific Research Applications

Summary of the Application

“5-iodo-N,N,2-trimethylbenzamide” is used in the field of organic chemistry. It is known by registry numbers ZINC000127560857 and is available from suppliers for scientific research .

Results or Outcomes

Application in the Oxidative Amidation of Benzaldehydes and Benzylamines

Summary of the Application

This compound might be involved in the oxidative amidation of benzaldehydes and benzylamines .

Methods of Application

The methods of application include the use of various chemicals and catalysts, such as Co(NO3)2.6H2O, Al(NO3)3.9H2O, Fe(NO3)3.9H2O, sodium carbonate, and sodium hydroxide . The surface morphology of catalysts was examined under FEG-SEM Tescan MIRA-3 .

Results or Outcomes

Application in the Iodination of Pyrimidine Derivatives

Summary of the Application

“5-iodo-N,N,2-trimethylbenzamide” might be used in the iodination of pyrimidine derivatives .

Methods of Application

The iodination of pyrimidines is usually carried out by using toxic reagents under acidic conditions, such as with sulfuric acid and nitric acid. To avoid toxic reagents, a simple and eco-friendly approach for the iodination of pyrimidine derivatives under solvent-free conditions using solid iodine and AgNO3 as an electrophilic iodinating reagent has been developed .

Results or Outcomes

The advantages of this method are the relatively short reaction time (20–30 min), simple set-up procedure, high yields (70–98%), and environmentally friendly reaction conditions .

properties

IUPAC Name

5-iodo-N,N,2-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEOWGUGWMDNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methyl-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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